

A Comparative Guide to the Synthesis of 3-Hydroxy-2-phenylacrylonitrile

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Compound of Interest

Compound Name: 3-Hydroxy-2-phenylacrylonitrile

Cat. No.: B7884630

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic methods for **3-Hydroxy-2-phenylacrylonitrile**, a valuable intermediate in medicinal chemistry and materials science. The following sections detail the experimental protocols, present quantitative data for each method, and offer a visual representation of the synthetic workflows.

Method 1: Formylation of Phenylacetoneitrile

This direct, one-pot method involves the formylation of phenylacetoneitrile to yield α -formylphenylacetoneitrile, an isomer of **3-Hydroxy-2-phenylacrylonitrile**. This approach is advantageous due to its straightforward procedure and good yield.

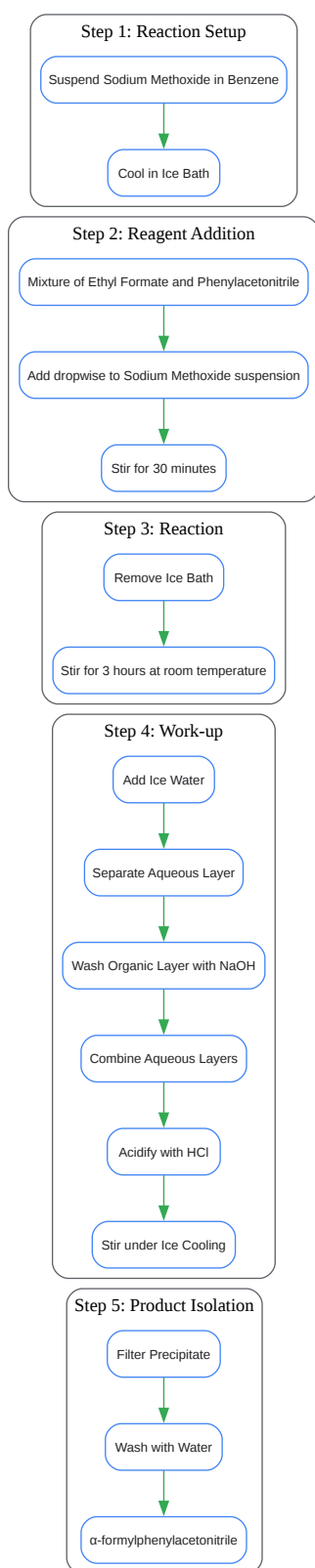
Experimental Protocol

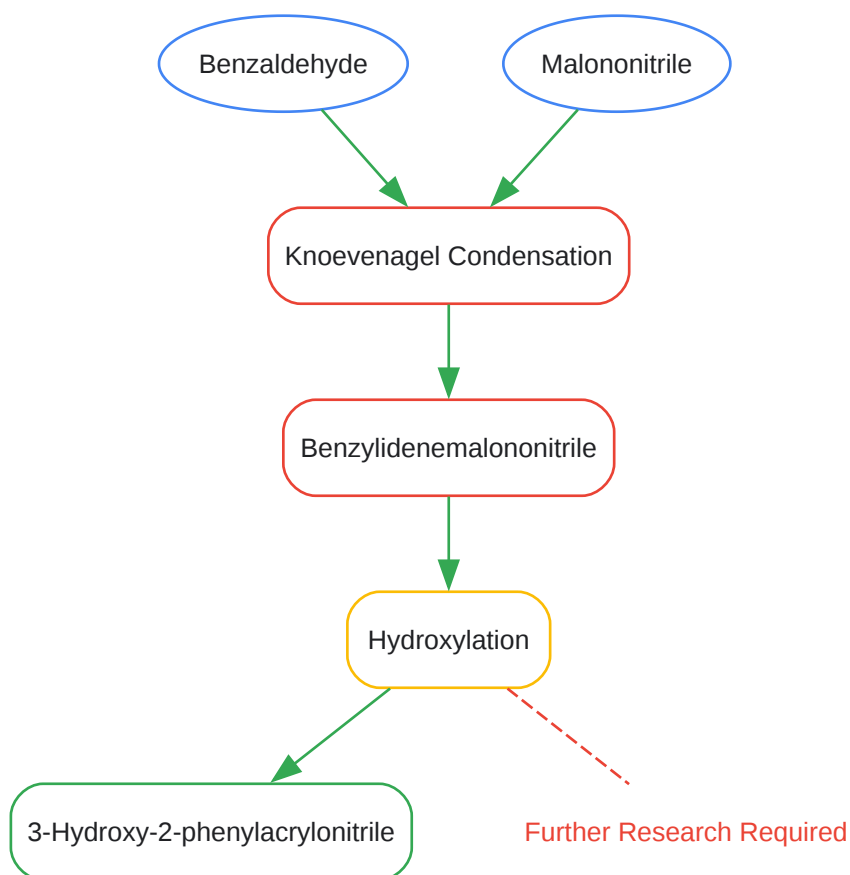
To a suspension of sodium methoxide (10.8 g) in 300 ml of benzene, a mixture of ethyl formate (16.28 g) and phenylacetoneitrile (23.4 g) is added dropwise with stirring under ice cooling. After 30 minutes, the ice bath is removed, and the reaction is allowed to proceed for 3 hours. Subsequently, ice water is added to the reaction mixture, and the aqueous layer is separated. The organic layer is washed three times with 100 ml portions of 0.5 N sodium hydroxide solution. The aqueous layers are combined and acidified to a pH of 3-4 with concentrated hydrochloric acid. The mixture is stirred for 20 minutes under ice cooling, and the resulting precipitate of α -formylphenylacetoneitrile is collected by filtration and washed with water.^[1]

Data Presentation

Parameter	Value	Reference
Starting Material	Phenylacetonitrile	[1]
Key Reagents	Sodium methoxide, Ethyl formate	[1]
Solvent	Benzene	[1]
Reaction Time	3.5 hours	[1]
Yield	21.13 g	[1]
Purity	Not specified, used directly in next step	[1]

Experimental Workflow





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References

- 1. prepchem.com [prepchem.com]
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